Boiling Point Differentiation: Branched Isobutyl Ester vs. Linear n-Butyl Trichloroacetate
The branched 2-methylpropyl trichloroacetate (isobutyl ester) exhibits a boiling point of 188.0 ± 0.0 °C at 760 mmHg, which is 16.2 °C lower than that of its unbranched constitutional isomer, n-butyl trichloroacetate (204.2 ± 3.0 °C) [1]. This boiling point depression is attributable to reduced intermolecular van der Waals contacts in the branched isomer and enables lower-temperature distillation or solvent removal protocols. By comparison, ethyl trichloroacetate boils at 168 °C and methyl trichloroacetate at 152–153 °C, confirming a systematic increase in boiling point with alkyl chain elongation that is partially offset by branching .
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 188.0 ± 0.0 °C |
| Comparator Or Baseline | n-Butyl trichloroacetate: 204.2 ± 3.0 °C; Ethyl trichloroacetate: 168 °C; Methyl trichloroacetate: 152–153 °C |
| Quantified Difference | ΔT = −16.2 °C relative to n-butyl isomer; +20.0 °C relative to ethyl homologue |
| Conditions | Predicted data (ACD/Labs Percepta Platform, v.14.00); experimental literature values for ethyl and methyl homologues |
Why This Matters
A 16 °C boiling point difference between structural isomers directly impacts distillation cut points, rotary evaporation protocols, and thermal stability windows during synthesis, making the isobutyl variant preferable when lower temperature removal is required.
- [1] ChemSpider. Butyl trichloroacetate. CSID: 114091. (accessed 2026). View Source
